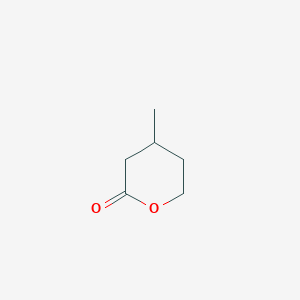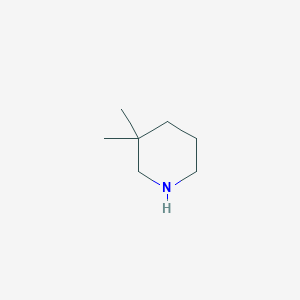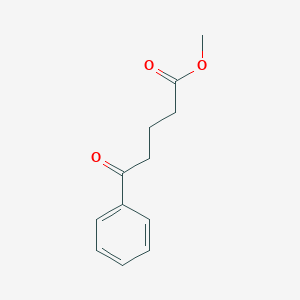
Methyl 4-benzoylbutyrate
Overview
Description
Methyl 4-benzoylbutyrate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The IUPAC name for Methyl 4-benzoylbutyrate is methyl 5-oxo-5-phenylpentanoate . The InChI string representation of its structure isInChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 . The compound’s structure can also be represented by the canonical SMILES string COC(=O)CCCC(=O)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
Methyl 4-benzoylbutyrate is a solid, semi-solid, or liquid at room temperature . It has a molecular weight of 206.24 g/mol . The compound has a topological polar surface area of 43.4 Ų and a complexity of 217 .Scientific Research Applications
Chemical Properties
“Methyl 4-benzoylbutyrate” is a chemical compound with the formula C12H14O3 . It has a molecular weight of 206.2378 . The IUPAC Standard InChI for this compound is InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 .
Synthesis of Fullerene Mono- and Biscycloadducts
“Methyl 4-benzoylbutyrate” has been used in the synthesis of fullerene mono- and biscycloadducts . This process is promoted by manganese powder and is highly efficient and selective . The reaction of fullerenes with various dibromides proceeds efficiently and selectively under very mild conditions to give the corresponding cycloadducts in good to excellent yields .
Organic Photovoltaics (OPVs)
“Methyl 4-benzoylbutyrate” plays a significant role in the field of organic photovoltaics (OPVs) . It is used in the synthesis of standard OPV acceptors, such as PCBMs, which have been obtained in extraordinarily high yields . These acceptors are crucial for testing new donor materials in terms of their miscibility, solubility, and high electron mobility .
Development of New Functional Fullerenes
“Methyl 4-benzoylbutyrate” is also used in the development of new functional fullerenes . These fullerenes have been used broadly as excellent n-type semiconductors in solution processable organic electronics . They are unique electron acceptors for OPVs due to their significant increase in solubility while preserving certain electronic and optical properties of pristine fullerenes .
Improvement of OPV Efficiencies
The use of “Methyl 4-benzoylbutyrate” in the synthesis of bisfunctional fullerenes with up-shifted LUMOs, such as indene-C60-bisadduct (IC60BA), bisPC61BM, and bis-o-quinodimethane C60 (o-QDMC60), has shown to improve OPV efficiencies .
Low-Cost OPVs
“Methyl 4-benzoylbutyrate” contributes to the achievement of low-cost OPVs . The synthesis of OPV materials in a simple, practical process with a high production yield is one of the important strategies for achieving low-cost OPVs . The standard acceptors PCBM, ICBA, and their analogues are still very expensive due to low yields, low selectivities, and harsh synthetic conditions .
Safety and Hazards
properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzoylbutyrate | |
CAS RN |
1501-04-8 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

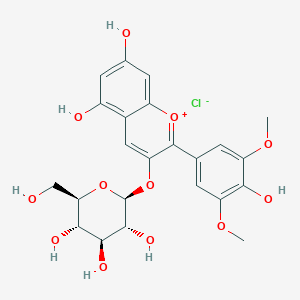
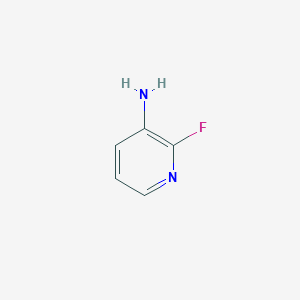
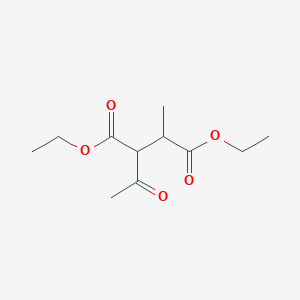

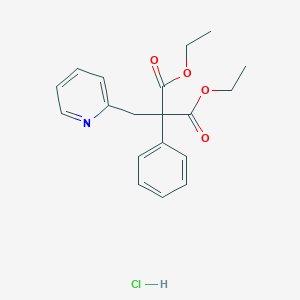

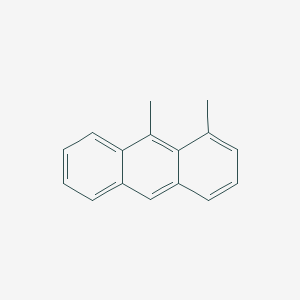


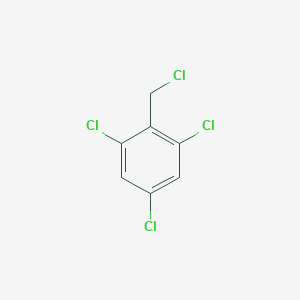
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
